molecular formula C22H45NO2 B14000156 4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane CAS No. 13178-38-6

4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane

Cat. No.: B14000156
CAS No.: 13178-38-6
M. Wt: 355.6 g/mol
InChI Key: RUDLMVHSYZURRL-UHFFFAOYSA-N
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Description

4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane is a chemical compound with the molecular formula C24H49NO2. It is known for its unique structure, which includes a long octadecyl chain attached to a morpholine ring with an oxido group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane typically involves the reaction of octadecylamine with morpholine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Octadecylamine and morpholine.

    Oxidizing Agent: Hydrogen peroxide or a similar oxidizing agent.

    Reaction Conditions: The reaction is conducted at a temperature of around 60-80°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reactants are fed into the reactor, and the product is continuously extracted and purified. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane undergoes various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to remove the oxido group.

    Substitution: The long octadecyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used in different applications.

Scientific Research Applications

4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surface-active properties.

Mechanism of Action

The mechanism of action of 4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane involves its interaction with lipid membranes and proteins. The long octadecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. The oxido group can form hydrogen bonds with proteins, affecting their structure and function. These interactions make it a valuable tool in studying membrane dynamics and protein-lipid interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Octadecylmorpholine: Lacks the oxido group, making it less reactive in certain chemical reactions.

    4-Octadecyl-4-oxido-1-oxa-4-azoniacyclopentane: Similar structure but with a cyclopentane ring instead of a morpholine ring, leading to different physical and chemical properties.

Uniqueness

4-Octadecyl-4-oxido-1-oxa-4-azoniacyclohexane is unique due to its combination of a long hydrophobic chain and a polar oxido group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it highly versatile in various applications, from surfactants to biomedical research.

Properties

CAS No.

13178-38-6

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

4-octadecyl-4-oxidomorpholin-4-ium

InChI

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(24)19-21-25-22-20-23/h2-22H2,1H3

InChI Key

RUDLMVHSYZURRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)[O-]

Origin of Product

United States

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